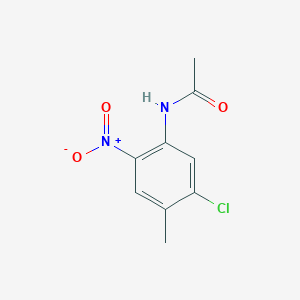

n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEELZFXRQAZCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291000 | |

| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-78-2 | |

| Record name | 7149-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical and chemical properties of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, also known as 4-Acetamido-2-chloro-5-nitrotoluene, is a substituted acetamide with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known (or inferred) characteristics. The information is presented to support researchers and scientists in their work with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. The data is a combination of computed values from reputable chemical databases. Experimental data for this specific compound is limited in publicly available literature; therefore, some properties are inferred from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O₃ | PubChem[1][2] |

| Molecular Weight | 228.63 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 7149-78-2 | PubChem[2] |

| Appearance | Predicted to be a solid | - |

| Melting Point | Not experimentally determined. A related compound, N-(5-Chloro-2-methylphenyl)acetamide, has a melting point of 129-130 °C. | ECHEMI[3] |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Not experimentally determined. A related compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is soluble in DMF (5 mg/ml), DMSO (11 mg/ml), and PBS (pH 7.2, 0.25 mg/ml). | Cayman Chemical[4] |

| XLogP3 | 2.5 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |

| Rotatable Bond Count | 1 | PubChem[1][2] |

| Exact Mass | 228.0301698 Da | PubChem[1][2] |

| Polar Surface Area | 74.9 Ų | PubChem[1][2] |

| Heavy Atom Count | 15 | PubChem[1][2] |

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the acetylation of 5-chloro-4-methyl-2-nitroaniline. The following is a detailed experimental protocol based on standard acetylation procedures for similar anilines.

Materials:

-

5-chloro-4-methyl-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Pyridine (catalyst)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 5-chloro-4-methyl-2-nitroaniline in a minimal amount of glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add 1.2 equivalents of acetic anhydride. Then, add a catalytic amount of pyridine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and pyridine.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization:

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. While comprehensive experimental data remains to be fully elucidated in the public domain, the information on its computed properties and a detailed synthesis protocol offers a valuable starting point for researchers. Further investigation into its biological activities could reveal its potential in drug discovery and development.

References

n-(5-chloro-4-methyl-2-nitrophenyl)acetamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a key chemical intermediate. This document details its chemical properties, a standard experimental protocol for its synthesis, and its relevance in synthetic chemistry.

Core Chemical Information

Chemical Name: this compound CAS Number: 7149-78-2 Molecular Formula: C₉H₉ClN₂O₃

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 228.63 g/mol | [cite: ] |

| Melting Point | 104-105 °C | [cite: ] |

| Appearance | Solid (form may vary) | |

| Solubility | Data not readily available; likely soluble in common organic solvents. |

Synthesis Protocol

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 5-chloro-4-methyl-2-nitroaniline. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Acetylation of 5-chloro-4-methyl-2-nitroaniline

Materials:

-

5-chloro-4-methyl-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-4-methyl-2-nitroaniline in a suitable amount of glacial acetic acid.

-

Acetylation: To the stirred solution, add a molar excess (typically 1.2 to 1.5 equivalents) of acetic anhydride.

-

Reaction: Heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. This will quench the excess acetic anhydride and precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the purified this compound, for instance, in a vacuum oven at a low temperature.

Applications in Research and Development

This compound and structurally similar compounds are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds.

While specific biological activities or involvement in signaling pathways for this compound are not extensively documented in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted acetamides are a common feature in many drug candidates.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

IUPAC name for C9H9ClN2O3

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to n-(5-chloro-4-methyl-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a substituted aromatic amide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its chemical identity, physicochemical properties, and synonyms. Information on related compounds is included to provide context where direct data is absent. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a molecule of interest in organic synthesis and potentially in pharmaceutical research.[1] A comprehensive list of its synonyms and identifiers is crucial for accurate literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 7149-78-2[1] |

| PubChem CID | 251680[1] |

| Molecular Formula | C9H9ClN2O3[1] |

| InChI | InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)[1] |

| InChIKey | KEELZFXRQAZCJA-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C=C1Cl)NC(=O)C)--INVALID-LINK--[O-][1] |

| Depositor-Supplied Synonyms | 4-Acetamido-2-chloro-5-nitrotoluene, MFCD00034545, NSC72332, and others.[1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the computed properties of this compound.

| Property | Value |

| Molecular Weight | 228.63 g/mol [1] |

| XLogP3 | 2.5[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 1[1] |

| Exact Mass | 228.0301698 Da[1] |

| Topological Polar Surface Area | 74.9 Ų[1] |

| Heavy Atom Count | 15[1] |

Experimental Data and Protocols

As of the date of this document, a comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, biological activity, or mechanism of action of this compound. The available information is largely limited to its identification and computed properties.

While patents and research articles describe the synthesis and biological evaluation of structurally similar compounds, such as other substituted nitrophenylacetamides, these protocols are not directly transferable due to the specific substitution pattern of the target molecule.

Potential Research and Development Context

Based on the chemical structure, this compound can be classified as a nitroaromatic compound and an acetamide derivative. Compounds with these structural motifs are common in medicinal chemistry and materials science.

For instance, related chloro-nitro-phenyl acetamide derivatives are sometimes used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. The presence of the nitro and chloro groups allows for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.

Logical Workflow for Future Investigation

For researchers interested in exploring the properties and potential applications of this compound, a logical experimental workflow is proposed.

Caption: A proposed workflow for the investigation of this compound.

Conclusion

This compound is a well-defined chemical entity with a range of synonyms and computed physicochemical properties. However, there is a notable absence of detailed experimental data in the public domain regarding its synthesis, biological effects, and potential applications. This guide consolidates the available information and proposes a structured approach for future research. Further experimental investigation is required to elucidate the chemical reactivity and biological significance of this compound, which may hold potential as a synthetic intermediate or a bioactive molecule.

References

An In-depth Technical Guide to the Discovery and History of Nitrophenyl Acetamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl acetamide compounds, a class of organic molecules characterized by a nitro-substituted phenyl ring attached to an acetamide group, hold a significant place in the history of synthetic chemistry and pharmacology. Emerging from the burgeoning coal tar and dye industries of the late 19th century, their journey is intrinsically linked to the development of the first synthetic analgesics.[1][2] Initially explored as intermediates in the synthesis of dyes and other industrial chemicals, the discovery of the pharmacological properties of the parent compound, acetanilide, spurred interest in its derivatives.[1][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of nitrophenyl acetamide compounds, with a focus on their potential in drug development.

Historical Perspective: From Dyes to Drugs

The story of nitrophenyl acetamides begins with the advancements in aromatic chemistry in the 19th century. The nitration of aromatic compounds, a fundamental reaction in organic synthesis, was extensively studied and industrialized for the production of explosives and dyes.[4] Acetanilide, the acetylated derivative of aniline, was introduced in 1886 as an antipyretic (fever-reducing) agent under the name Antifebrin, following a serendipitous discovery of its medicinal properties.[3][5] This marked a pivotal moment, shifting the focus of some chemists from dyestuffs to the therapeutic potential of synthetic organic compounds.

The synthesis of nitrophenyl acetamides, particularly the para-isomer, became a common laboratory practice and an important industrial process. These compounds served as crucial intermediates in the production of nitroanilines, which are key precursors for a wide range of azo dyes.[6][7] The industrial synthesis of 4-nitroaniline from 4-nitrochlorobenzene is a testament to the commercial importance of these nitroaromatic compounds.[6] While the direct nitration of aniline was problematic, the acetylation of the amino group to form acetanilide provided a means to control the reaction and favor the formation of the para-nitro isomer.

While the primary historical application of nitrophenyl acetamides was in the chemical industry, the biological activities of the broader class of nitroaromatic compounds, including antimicrobial and other therapeutic effects, have been recognized over time, leading to renewed interest in these scaffolds for drug discovery.

Synthesis of Nitrophenyl Acetamide Compounds

The most common method for the synthesis of nitrophenyl acetamides is the electrophilic aromatic substitution of acetanilide with a nitrating agent. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, leading to the formation of a mixture of ortho- and para-nitroacetanilide.

General Experimental Protocol: Nitration of Acetanilide

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (optional, as a solvent)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: Acetanilide is dissolved in a suitable solvent, often glacial acetic acid or concentrated sulfuric acid, with gentle warming if necessary.[8]

-

Cooling: The solution is cooled in an ice bath to a temperature typically between 0 and 10°C.[8]

-

Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled in an ice bath.

-

Nitration: The cold nitrating mixture is added dropwise to the cooled acetanilide solution with constant stirring, while maintaining the low temperature.[8]

-

Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a period at low temperature and then poured onto crushed ice to precipitate the crude product.[8]

-

Isolation and Purification: The precipitated nitrophenyl acetamide isomers are collected by vacuum filtration and washed with cold water to remove residual acid. The mixture of ortho- and para-isomers can be separated by recrystallization from ethanol, as the ortho-isomer is more soluble in ethanol than the para-isomer.[9]

The following diagram illustrates the general workflow for the synthesis and separation of nitrophenyl acetamide isomers.

Physicochemical and Biological Data

The biological activity of nitrophenyl acetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following tables summarize key physicochemical properties and reported biological activities for selected compounds.

Table 1: Physicochemical Properties of Selected Nitrophenyl Acetamides

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 92-94 |

| 3-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 155 |

| 4-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 215-217[8] |

| N-(2-tert-butyl-4-nitrophenyl)acetamide | C₁₂H₁₆N₂O₃ | 236.27 | - |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | C₈H₆ClFN₂O₃ | 232.59 | - |

Table 2: Reported Biological Activities of Nitrophenyl Acetamide Derivatives

| Compound/Derivative Class | Biological Activity | Quantitative Data | Reference |

| N-phenylacetamide derivatives | Anti-inflammatory | - | [10] |

| N-phenylacetamide derivatives | Anticancer | - | [10] |

| N-phenylacetamide derivatives | Antimicrobial | - | [10] |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial (against Klebsiella pneumoniae) | - | [6] |

| N-(4-nitrophenyl)acetamide derivatives | Antioxidant | - |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nitrophenyl acetamide derivatives are a result of their interaction with various cellular targets and signaling pathways. While research is ongoing, several key mechanisms have been proposed.

Anti-inflammatory Activity

Some N-phenylacetamide derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

Antimicrobial Activity

The antimicrobial effects of nitroaromatic compounds are often attributed to their ability to be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can damage cellular macromolecules, including DNA and proteins, leading to cell death.

Cytotoxic and Anticancer Activity

Several nitrophenyl acetamide derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key signaling molecules like tyrosine kinases, which are often overactive in cancer cells, or the induction of apoptosis (programmed cell death).

The following diagram illustrates a potential workflow for the screening of novel nitrophenyl acetamide derivatives for anticancer activity.

Conclusion and Future Directions

The journey of nitrophenyl acetamide compounds from their origins in the 19th-century dye industry to their current exploration as potential therapeutic agents is a compelling example of the evolution of chemical and pharmacological sciences. Their straightforward synthesis and the tunability of their chemical structure make them an attractive scaffold for the development of new drugs. While significant research has been conducted on their synthesis and their role as chemical intermediates, the full therapeutic potential of nitrophenyl acetamide derivatives is still being uncovered. Future research should focus on the systematic exploration of the structure-activity relationships of a wider range of derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and toxicological profiles to translate their promising in vitro activities into clinically viable treatments. The in-depth understanding of their history, synthesis, and biological activities provided in this guide serves as a valuable resource for researchers dedicated to advancing this fascinating class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetanilide | synthesis, analgesic, antipyretic | Britannica [britannica.com]

- 3. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. industryarc.com [industryarc.com]

- 8. jcbsc.org [jcbsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Fundamental Chemistry of Chloro-Methyl-Nitrophenyl Acetamides: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the fundamental chemistry of chloro-methyl-nitrophenyl acetamides, a class of compounds recognized for their significance as intermediates in the synthesis of pharmacologically active molecules, particularly tyrosine kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, physicochemical properties, and spectral characterization of these compounds. Detailed experimental protocols for key synthetic steps and relevant biological assays are provided, alongside visual representations of synthetic pathways and biological mechanisms to facilitate understanding and application in a research and development setting.

Introduction

Chloro-methyl-nitrophenyl acetamides are substituted aromatic compounds characterized by a central phenyl ring bearing a chloro, a methylamino (N-methyl), a nitro, and an acetamide functional group. The relative positions of these substituents give rise to a variety of isomers, each with potentially distinct chemical and biological properties. The most extensively studied isomer, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, serves as a crucial building block in the synthesis of several targeted cancer therapies, most notably Nintedanib, a potent tyrosine kinase inhibitor.[1]

The inherent reactivity of the chloroacetyl group and the electronic effects of the nitro and methyl groups on the phenyl ring make these molecules versatile precursors for the construction of more complex heterocyclic systems. Their role as intermediates in the development of kinase inhibitors underscores the importance of understanding their fundamental chemistry to enable the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The physicochemical properties of chloro-methyl-nitrophenyl acetamides are influenced by the substitution pattern on the phenyl ring. A summary of the known properties for the prominent 4-nitro isomer is presented below.

Table 1: Physicochemical Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

| Property | Value | Reference(s) |

| CAS Number | 2653-16-9 | [2] |

| Molecular Formula | C₉H₉ClN₂O₃ | [3][4] |

| Molecular Weight | 228.63 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 109.5-110 °C | [3] |

| Solubility | Sparingly soluble in Chloroform, DMSO; Slightly soluble in Methanol | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Table 2: Spectroscopic Data for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

| Technique | Data | Reference(s) |

| ¹H NMR | Data not explicitly detailed in search results. | |

| ¹³C NMR | Data not explicitly detailed in search results. | |

| Mass Spec (FAB-MS) | m/z: 229.5 (M+H)⁺ | [5] |

| IR | Data not explicitly detailed in search results. |

Note: While specific NMR and IR data for the title compound were not found in the provided search results, general characteristics for similar compounds suggest the presence of signals corresponding to the aromatic protons, the N-methyl group, the methylene protons of the chloroacetyl group, and characteristic carbonyl and nitro group stretches in the IR spectrum.

Synthesis of Chloro-Methyl-Nitrophenyl Acetamides

The synthesis of chloro-methyl-nitrophenyl acetamides typically involves a two-step process: N-methylation of a nitroaniline precursor followed by N-acylation with a chloroacetylating agent. The synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is well-documented and serves as a representative example.

Synthesis of N-Methyl-4-nitroaniline

A common route to N-methyl-4-nitroaniline involves the formylation of p-nitroaniline, followed by methylation and subsequent deformylation. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of N-Methyl-4-nitroaniline [1]

-

Formylation: React p-nitroaniline with formic acid to yield N-formyl-p-nitroaniline.

-

Methylation: Dissolve N-formyl-p-nitroaniline in N,N-dimethylformamide (DMF). Add potassium tert-butoxide and methyl iodide (CH₃I) and stir at room temperature for 8 hours. After the reaction is complete, recover the DMF by distillation under reduced pressure. Pour the residue into water to precipitate N-methyl-N-formyl-p-nitroaniline. Filter the solid product. The reported yield is approximately 92-95%.

-

Deformylation: Dissolve the N-methyl-N-formyl-p-nitroaniline in ethanol. Add a reducing agent such as sodium borohydride. Quench the reaction with a saturated ammonium chloride solution. Pour the reaction mixture into water and filter the precipitate. Recrystallize the crude product from an ethanol-water mixture to obtain high-purity N-methyl-p-nitroaniline.

Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

The final step involves the acylation of N-methyl-4-nitroaniline with a chloroacetylating agent.

Experimental Protocol: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide [5]

-

To a solution of N-methyl-4-nitroaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., sodium carbonate or triethylamine).

-

Cool the mixture and slowly add a chloroacetic agent such as chloroacetyl chloride or chloroacetic anhydride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Synthesis of Other Isomers

The synthesis of other isomers, such as the 2-nitro and 3-nitro analogues, follows a similar synthetic strategy, starting from the corresponding N-methyl-nitroaniline precursors. Detailed experimental procedures for the synthesis of N-methyl-2-nitroaniline and N-methyl-3-nitroaniline are available in the literature.[6][7][8][9][10]

Logical Workflow for the Synthesis of Chloro-Methyl-Nitrophenyl Acetamides

Role in Drug Development: Tyrosine Kinase Inhibition

Chloro-methyl-nitrophenyl acetamides are primarily utilized as intermediates in the synthesis of tyrosine kinase inhibitors (TKIs).[11] Tyrosine kinases are a family of enzymes that play a critical role in cellular signal transduction pathways regulating cell growth, differentiation, and survival.[12] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[13]

Tyrosine Kinase Signaling Pathway

The general mechanism of receptor tyrosine kinase (RTK) signaling involves the binding of a ligand (e.g., a growth factor like VEGF or EGF) to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. The phosphorylated tyrosines then serve as docking sites for downstream signaling proteins, activating cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. Small molecule TKIs typically act by competing with ATP for the binding site within the catalytic kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[11]

Generalized Receptor Tyrosine Kinase Signaling Pathway and Inhibition

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

To evaluate the inhibitory potential of compounds derived from chloro-methyl-nitrophenyl acetamides, in vitro kinase assays are essential. The following is a general protocol for assessing the inhibition of a receptor tyrosine kinase such as VEGFR-2.[14]

Experimental Protocol: Western Blot-Based VEGFR-2 Inhibition Assay [14]

-

Cell Culture and Treatment:

-

Culture endothelial cells (e.g., HUVECs) to near confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. The ratio of phospho-VEGFR-2 to total VEGFR-2 indicates the level of inhibition.

-

Workflow for an In Vitro Kinase Inhibition Assay

Conclusion

Chloro-methyl-nitrophenyl acetamides represent a class of compounds with significant utility in medicinal chemistry and drug development. Their straightforward synthesis and the reactivity of the chloroacetyl group provide a versatile platform for the creation of diverse molecular scaffolds. The established role of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide as a key intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib highlights the therapeutic potential that can be unlocked from this chemical class. This technical guide has provided a comprehensive overview of the fundamental chemistry of these compounds, including their synthesis, properties, and application in the context of tyrosine kinase inhibition. The detailed protocols and visual workflows are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel targeted therapies. Further exploration of the structure-activity relationships of different isomers of chloro-methyl-nitrophenyl acetamides may lead to the identification of new lead compounds with improved potency and selectivity against various kinase targets.

References

- 1. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 6. books.rsc.org [books.rsc.org]

- 7. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 8. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. prepchem.com [prepchem.com]

- 10. youtube.com [youtube.com]

- 11. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Tyrosine kinase inhibitors - a review on pharmacology, metabolism and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Structural Elucidation and Characterization of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the organic compound N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the standard methodologies and expected spectroscopic features based on the analysis of closely related compounds. It serves as a practical resource for researchers engaged in the synthesis, identification, and evaluation of novel small molecules in the field of medicinal chemistry and drug development. This guide details the probable synthetic pathway, the key analytical techniques for structural confirmation, and presents expected data in a structured format.

Introduction

This compound is a substituted aromatic amide containing nitro, chloro, and methyl functional groups. Such polysubstituted aromatic compounds are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of more complex, biologically active molecules. The precise arrangement of these functional groups can significantly influence the compound's physicochemical properties and its interactions with biological targets. Accurate structural elucidation and characterization are therefore critical first steps in the exploration of its potential applications.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in Table 1. These values, sourced from the PubChem database, offer a preliminary understanding of the molecule's characteristics.[1]

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₉ClN₂O₃ |

| Molecular Weight | 228.63 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 228.0301698 Da |

| Monoisotopic Mass | 228.0301698 Da |

| Topological Polar Surface Area | 74.9 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 267 |

Synthesis and Characterization Workflow

The synthesis and structural confirmation of a novel compound like this compound follows a logical progression of steps, from synthesis and purification to spectroscopic analysis.

Caption: General experimental workflow for the synthesis and characterization of a target compound.

Experimental Protocols

Synthesis: Acetylation of 5-chloro-4-methyl-2-nitroaniline

This proposed synthesis is based on common acetylation procedures for anilines.

Materials:

-

5-chloro-4-methyl-2-nitroaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane, or ethyl acetate)

-

A base (if using acetyl chloride, e.g., triethylamine or pyridine)

-

Ice-cold water

-

Standard laboratory glassware and magnetic stirrer

Procedure (using Acetic Anhydride):

-

Dissolve 5-chloro-4-methyl-2-nitroaniline in a suitable solvent like glacial acetic acid in a round-bottom flask.

-

Slowly add a molar excess of acetic anhydride to the solution while stirring.

-

The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid, and then dried.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound.

Structural Characterization Techniques

The purified compound would then be subjected to a battery of spectroscopic and analytical techniques to confirm its structure.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Techniques such as DEPT, COSY, HSQC, and HMBC can be used for more detailed structural assignment.

4.2.2. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition: The mass spectrum is obtained, showing the molecular ion peak and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra for this compound, the following tables present the expected chemical shifts and absorption bands based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

The expected proton NMR signals are based on the substituent effects on the aromatic ring and the characteristic shifts of the acetamide group. Data for the related compound N-(4-Methyl-2-nitrophenyl)acetamide shows a singlet for the methyl group around 2.36 ppm and another for the acetyl methyl at 2.26 ppm. The amide proton is a singlet at approximately 10.18 ppm.[2]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (on C3) | ~8.0-8.2 | s |

| Aromatic-H (on C6) | ~7.4-7.6 | s |

| -NH (amide) | ~9.5-10.5 | s |

| -CH₃ (on C4) | ~2.3-2.5 | s |

| -CH₃ (acetyl) | ~2.2-2.4 | s |

Predicted ¹³C NMR Data

The carbon signals can be predicted based on the known shifts for substituted benzenes and acetamides. For instance, N-(4-Chloro-2-nitrophenyl)acetamide exhibits signals for the aromatic carbons between 123 and 137 ppm, with the carbonyl carbon at approximately 169.0 ppm.[2]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~168-170 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-NH | ~135-140 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-CH₃ | ~130-135 |

| Aromatic C-H | ~120-130 |

| -CH₃ (on C4) | ~18-22 |

| -CH₃ (acetyl) | ~24-26 |

Predicted IR Absorption Bands

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

Table 4: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3250-3400 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2850-3000 | Methyl C-H stretching |

| C=O Stretch | 1660-1700 | Amide I band |

| N-O Stretch (asymmetric) | 1500-1550 | Nitro group |

| N-H Bend | 1510-1550 | Amide II band |

| N-O Stretch (symmetric) | 1330-1370 | Nitro group |

| C-N Stretch | 1200-1300 | Amide III band |

| C-Cl Stretch | 700-800 | Carbon-chlorine stretching |

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. For this compound, this would be approximately 228.63. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Interpretation |

| ~228/230 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotope pattern |

| ~186/188 | Loss of acetyl group (-COCH₂) |

| ~170/172 | Loss of acetyl and oxygen |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Research into the biological effects of this compound would require in vitro and in vivo screening assays. A general workflow for investigating the biological activity of a novel compound is presented below.

Caption: A generalized workflow for the investigation of the biological activity of a novel compound.

Conclusion

This technical guide has outlined the essential aspects for the structural elucidation and characterization of this compound. While direct experimental data is scarce, this document provides a robust framework based on established chemical principles and data from analogous structures. The detailed protocols and predicted spectroscopic data serve as a valuable reference for researchers working on the synthesis and analysis of this and related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential biological activities.

References

Theoretical Mechanism of Action for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a theoretical mechanism of action for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. As of the date of this publication, there is no direct experimental evidence or established biological activity specifically attributed to this compound in the public domain. The proposed mechanisms are extrapolated from the known biological activities of structurally similar compounds and chemical analogues. This whitepaper is intended to serve as a guide for future research and hypothesis testing.

Executive Summary

This compound is a small organic molecule belonging to the class of nitroaromatic compounds. While its specific biological functions remain uncharacterized, its structural motifs—a substituted nitrophenyl ring and an acetamide group—are present in various bioactive compounds. Analysis of related molecules suggests that this compound may exhibit potential as an intermediate for the synthesis of targeted therapeutics, particularly in oncology. This document will explore a plausible theoretical mechanism of action centered around the inhibition of protein kinases, a common target for compounds with similar chemical features.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClN₂O₃ | [1] |

| Molecular Weight | 228.63 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 7149-78-2 | [1] |

| SMILES | CC1=CC(=C(C=C1Cl)NC(=O)C)--INVALID-LINK--[O-] | [1] |

| InChIKey | KEELZFXRQAZCJA-UHFFFAOYSA-N | [1] |

Proposed Theoretical Mechanism of Action: Kinase Inhibition

Structurally related compounds, such as derivatives of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, have been utilized as intermediates in the synthesis of kinase inhibitors.[2][3][4] For instance, this related molecule is a building block for Nintedanib, a tyrosine kinase inhibitor, and has been used in the development of inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK), which has anticancer activity.[4] Therefore, a primary theoretical mechanism of action for this compound is the inhibition of one or more protein kinases involved in oncogenic signaling pathways.

The proposed mechanism involves the compound acting as a scaffold that, with potential further chemical modification, could bind to the ATP-binding pocket of a target kinase. The chloro, methyl, and nitro substituents on the phenyl ring, along with the acetamide group, would contribute to the binding affinity and selectivity through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

A generalized signaling pathway illustrating the potential role of a kinase inhibitor is depicted below.

Caption: Proposed inhibitory action on a generic receptor tyrosine kinase signaling pathway.

Hypothetical Quantitative Data

To investigate the theoretical kinase inhibitory activity, a series of in vitro assays would be necessary. Table 2 presents hypothetical IC₅₀ values for this compound against a panel of selected kinases, which are frequently implicated in cancer.

| Kinase Target | Hypothetical IC₅₀ (nM) |

| VEGFR2 | 150 |

| PDGFRβ | 220 |

| FGFR1 | 350 |

| SRC | >1000 |

| EGFR | >1000 |

These are hypothetical values for illustrative purposes and would require experimental validation.

Proposed Experimental Protocols

To validate the theoretical mechanism of action, a structured experimental workflow is proposed.

Caption: A proposed experimental workflow to investigate the mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound.

-

Procedure: A radiometric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) would be employed.

-

The test compound would be serially diluted and incubated with the kinase, substrate, and ATP.

-

The reaction would be initiated by the addition of ATP and allowed to proceed for a specified time at 30°C.

-

The reaction would be terminated, and the amount of product formed (phosphorylated substrate) would be quantified.

-

IC₅₀ values would be calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known kinase dependencies (e.g., HUVEC, A549, MCF-7) would be used.

-

Procedure: Cells would be seeded in 96-well plates and allowed to adhere overnight.

-

The cells would then be treated with increasing concentrations of the test compound for 72 hours.

-

Cell viability would be assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

GI₅₀ (concentration for 50% growth inhibition) values would be determined from the dose-response curves.

Western Blot Analysis

Objective: To confirm the inhibition of a specific signaling pathway in cells.

Methodology:

-

Procedure: Cancer cells would be treated with the test compound at concentrations around its GI₅₀ value for various time points.

-

Cell lysates would be prepared, and protein concentrations would be determined.

-

Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane would be probed with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate would be used for detection.

Conclusion and Future Directions

This compound possesses structural features that suggest its potential as a scaffold for the development of kinase inhibitors. The proposed theoretical mechanism of action, centered on the inhibition of oncogenic signaling pathways, provides a rational basis for initiating a drug discovery program. Future research should focus on the synthesis of a focused library of analogues to explore the structure-activity relationship (SAR) and to identify compounds with improved potency and selectivity. The experimental protocols outlined in this whitepaper provide a roadmap for the initial biological characterization of this and related molecules.

References

- 1. This compound | C9H9ClN2O3 | CID 251680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2653-16-9,2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE | lookchem [lookchem.com]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

A Technical Guide to the Potential Biological Activities of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data on the biological activity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide has been identified in the public domain at the time of this report. This document, therefore, presents a preliminary biological activity screening based on a comprehensive review of structurally related compounds. The information herein is intended to guide future research and is not a definitive assessment of the compound's properties.

Introduction

This compound belongs to the class of substituted nitroanilines and acetamides, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of a nitro group, a chloro substituent, and a methyl group on the phenyl ring, combined with the acetamide moiety, suggests that this compound could exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This whitepaper provides a detailed overview of the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Biological Activities

Anticancer Activity

N-substituted 2-nitroaniline derivatives have demonstrated a broad spectrum of cytotoxic effects against various cancer cell lines. The nitro group, being an electron-withdrawing moiety, is often crucial for their mechanism of action, particularly through bioreductive activation in the hypoxic environments of solid tumors.

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [1] |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [1] |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | [1] |

| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | [1] |

| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | [1] |

The data suggests that substitutions on the N-phenyl ring can significantly influence anticancer potency.[1] For instance, the presence of a methyl group at the para-position of the phenyl ring has been associated with potent antiproliferative effects in other classes of compounds.

Antimicrobial Activity

Both N-substituted 2-nitroaniline and chloroacetamide derivatives have shown promising antimicrobial properties. The nitro group in nitroaromatic compounds can be reduced by microbial nitroreductases to form radical anions and other reactive species that can damage cellular macromolecules. Furthermore, the chloroacetamide moiety is a known reactive group that can alkylate biological nucleophiles, contributing to antimicrobial effects. Studies on related compounds have indicated that the presence of a chloro atom can enhance antimicrobial activity.[2]

Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives

| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| 4a | Phenyl | Escherichia coli | 12.5 | [1] |

| 4b | Phenyl | Staphylococcus aureus | 6.25 | [1] |

| 4c | 4-Chlorophenyl | Escherichia coli | 8.0 | [1] |

| 4d | 4-Chlorophenyl | Staphylococcus aureus | 4.0 | [1] |

Anti-inflammatory Activity

Nitro-substituted benzamide derivatives have been investigated for their anti-inflammatory potential. Some of these compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Table 3: Anti-inflammatory Activity of Selected Nitro-Substituted Benzamide Derivatives

| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| N-(4-nitrophenyl)-4-nitrobenzamide | RAW 264.7 macrophages | 3.7 | [3] |

| N-(3,5-dinitrophenyl)-4-nitrobenzamide | RAW 264.7 macrophages | 5.3 | [3] |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route for the title compound can be adapted from methods used for similar acetanilides.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Dissolve 5-chloro-4-methyl-2-nitroaniline in an inert solvent such as dichloromethane.

-

Add a base, for example, pyridine or triethylamine, to the solution.

-

Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

Anticancer Activity Screening (MTT Assay)

This protocol is based on the methodology for assessing the cytotoxicity of substituted nitroanilines.[4]

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Bacterial/Fungal Culture: Grow the microbial strains (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following mechanisms can be postulated for this compound.

Anticancer Mechanism

The anticancer activity of nitroaromatic compounds is often linked to their bioreduction in hypoxic tumor cells.

Caption: Potential bioreductive activation pathway in cancer cells.

Anti-inflammatory Mechanism

The anti-inflammatory effects of related compounds have been associated with the inhibition of pro-inflammatory mediators.

Caption: Inhibition of nitric oxide production as a potential anti-inflammatory mechanism.

Conclusion

While direct experimental evidence is currently lacking for this compound, the analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule. The presence of key pharmacophores indicates a likelihood of anticancer, antimicrobial, and anti-inflammatory properties. The data and protocols presented in this technical guide are intended to provide a solid foundation for initiating the preliminary biological screening of this compound. Further in-depth studies are warranted to elucidate its precise biological activities and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a valuable intermediate in organic synthesis. The synthesis commences from the readily available starting material, p-toluidine, and proceeds through a three-step reaction sequence involving acetylation, nitration, and chlorination. Each step is described in detail, including reagents, reaction conditions, and purification methods. Quantitative data for each synthetic step is summarized for clarity. A graphical representation of the experimental workflow is also provided.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its structure, featuring multiple functional groups, allows for diverse chemical modifications. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting. The synthesis strategy is based on a logical sequence of electrophilic aromatic substitution reactions, starting with the protection of the amino group of p-toluidine, followed by regioselective nitration and chlorination.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | Acetylation | p-Toluidine | N-(4-methylphenyl)acetamide | Acetic anhydride, Sodium acetate | Water, Ethanol | ~95% | 147-149 |

| 2 | Nitration | N-(4-methylphenyl)acetamide | N-(4-methyl-2-nitrophenyl)acetamide | Fuming nitric acid, Glacial acetic acid | - | ~75% | 95-97 |

| 3 | Chlorination | N-(4-methyl-2-nitrophenyl)acetamide | This compound | N-Chlorosuccinimide (NCS) | Acetic acid | ~90% | 155-157 |

Experimental Protocols

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Acetylation of p-Toluidine)

Materials:

-

p-Toluidine

-

Acetic anhydride

-

Sodium acetate

-

Ethanol

-

Water

-

Beaker, 250 mL

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL beaker, dissolve 5.0 g of p-toluidine in 150 mL of water.

-

To this solution, add 5.5 mL of acetic anhydride.

-

In a separate container, prepare a solution of 5.0 g of sodium acetate in 30 mL of water.

-

Add the sodium acetate solution to the p-toluidine/acetic anhydride mixture and stir vigorously.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-methylphenyl)acetamide.

-

Dry the product in a desiccator.

Step 2: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide (Nitration)

Materials:

-

N-(4-methylphenyl)acetamide

-

Fuming nitric acid

-

Glacial acetic acid

-

Erlenmeyer flask, 100 mL

-

Ice bath

-

Stirring bar and magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Carefully add 5.0 g of N-(4-methylphenyl)acetamide to a 100 mL Erlenmeyer flask.

-

Add 10 mL of glacial acetic acid to the flask and stir until the acetanilide is completely dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly, and with constant stirring, add 2.5 mL of fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Pour the reaction mixture onto 50 g of crushed ice in a beaker.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the product with cold water.

-

Recrystallize the crude product from ethanol to yield pure N-(4-methyl-2-nitrophenyl)acetamide.

Step 3: Synthesis of this compound (Chlorination)

Materials:

-

N-(4-methyl-2-nitrophenyl)acetamide

-

N-Chlorosuccinimide (NCS)

-

Acetic acid

-

Round-bottom flask, 100 mL

-

Reflux condenser

-

Heating mantle

-

Stirring bar and magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3.0 g of N-(4-methyl-2-nitrophenyl)acetamide in 30 mL of acetic acid.

-

Add 2.2 g of N-Chlorosuccinimide (NCS) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Workflow

Caption: Synthetic route for this compound.

Application Notes and Protocols: The Role of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in the Synthesis of Nintedanib

Disclaimer: Due to the limited publicly available information on the direct pharmaceutical applications of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, this document focuses on the well-documented use of its structural isomer, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide , as a key intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Nintedanib. Nintedanib is a crucial therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2]

These notes provide an overview of the synthetic application of this intermediate, detailed experimental protocols, and the pharmacological context of the final active pharmaceutical ingredient (API).

Introduction

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a vital building block in the multi-step synthesis of Nintedanib. Its chemical structure provides a reactive site for nucleophilic substitution, allowing for the introduction of a side chain that is crucial for the biological activity of Nintedanib. The nitro group in the molecule is subsequently reduced to an amine, which then participates in the final condensation step to form the core structure of the drug.

Chemical Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

| Property | Value |

| CAS Number | 2653-16-9 |

| Molecular Formula | C₉H₉ClN₂O₃ |

| Molecular Weight | 228.63 g/mol |

| Appearance | Yellow solid |

| Melting Point | 109.5-110 °C |

Application in the Synthesis of Nintedanib

The primary application of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is as a reactant in the synthesis of N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key precursor to Nintedanib.[3] This synthesis involves a nucleophilic substitution reaction followed by a reduction of the nitro group.

Overall Synthetic Scheme

The following diagram illustrates the role of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide in the broader synthesis of Nintedanib.

Experimental Protocols

The following protocols are derived from established synthetic routes for Nintedanib and its intermediates.

Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

This procedure details the nucleophilic substitution of the chlorine atom in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide by 1-methylpiperazine.

Materials:

-

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

-

1-Methylpiperazine

-

Toluene

-

Sodium Carbonate

-

Water

Procedure:

-

To a solution of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1 equivalent) in toluene, add 1-methylpiperazine (1.2 equivalents) and sodium carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide as a solid.

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Purity (HPLC) |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | 1.0 | ~95% | >98% |

| 1-Methylpiperazine | 1.2 | ||

| Sodium Carbonate | 1.5 |

Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

This protocol describes the reduction of the nitro group of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide to an amine.

Materials:

-

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

-

Palladium on Carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

Dissolve N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (1 equivalent) in methanol in a hydrogenation vessel.

-

Add 10% Palladium on Carbon (approximately 5% w/w) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the consumption of hydrogen and the reaction progress by TLC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the combined filtrate under reduced pressure to obtain N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Purity (HPLC) |

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 1.0 | ~98% | >99% |

| 10% Palladium on Carbon | Catalytic | ||

| Hydrogen Gas | Excess |

Mechanism of Action of Nintedanib and Signaling Pathways

Nintedanib is a multi-tyrosine kinase inhibitor that targets several key receptors involved in cell proliferation, migration, and angiogenesis.[4][5] Its therapeutic effects in idiopathic pulmonary fibrosis and cancer are attributed to the inhibition of the following receptor tyrosine kinases:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

-

Fibroblast Growth Factor Receptors (FGFR 1-3)

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β)

By binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent downstream signaling cascades.[4][6] This leads to the inhibition of fibroblast proliferation and differentiation into myofibroblasts, key processes in the pathogenesis of fibrosis.

Nintedanib Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways inhibited by Nintedanib.

Conclusion

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide serves as a critical intermediate in the synthesis of Nintedanib, a potent multi-tyrosine kinase inhibitor. The protocols outlined provide a basis for the laboratory-scale synthesis of key precursors, highlighting the practical application of this compound in pharmaceutical development. Understanding the synthetic route and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. Nintedanib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a valuable chemical intermediate in the synthesis of a variety of biologically active molecules. Its substituted phenyl ring, featuring a nitro group ortho to an acetamido group and a chloro group, provides multiple reaction sites for derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and other heterocyclic compounds.

Key Applications

This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its primary applications lie in its conversion to versatile intermediates, primarily through the reduction of its nitro group to an amine. This transformation opens up a plethora of synthetic possibilities, including the formation of benzimidazoles and the synthesis of kinase inhibitors.

Intermediate for Kinase Inhibitors